4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
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Overview
Description
4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a pyridin-2-ylcarbamothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 4-methoxybenzoyl isothiocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamothioyl group can be reduced to a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: 4-Hydroxy-N-(pyridin-2-ylcarbamothioyl)benzamide.
Reduction: 4-Methoxy-N-(pyridin-2-ylcarbamoyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is used as a ligand in the synthesis of metal complexes.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylcarbamothioyl moiety is crucial for binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(pyridin-4-ylcarbamothioyl)benzamide: Similar structure but with the pyridine ring attached at the 4-position.
4-Methoxy-N-(pyrimidin-2-ylcarbamothioyl)benzamide: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for developing selective inhibitors and studying enzyme mechanisms .
Properties
Molecular Formula |
C14H13N3O2S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H13N3O2S/c1-19-11-7-5-10(6-8-11)13(18)17-14(20)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,20) |
InChI Key |
BVTHZWSPLNRPNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 |
Origin of Product |
United States |
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